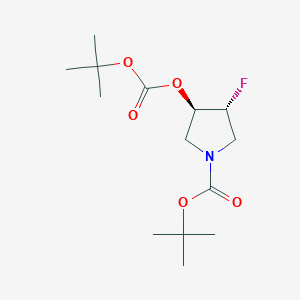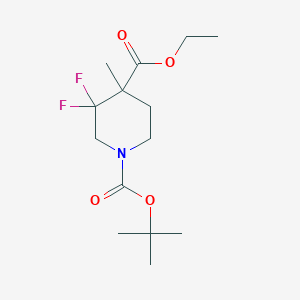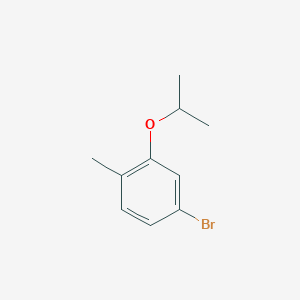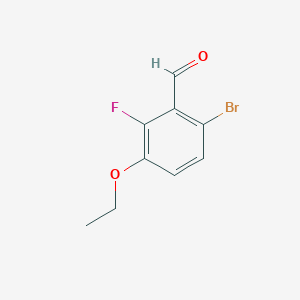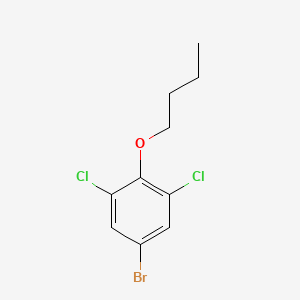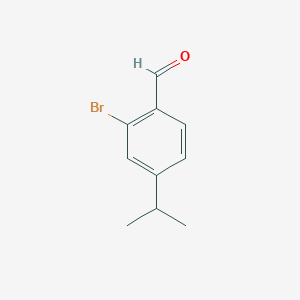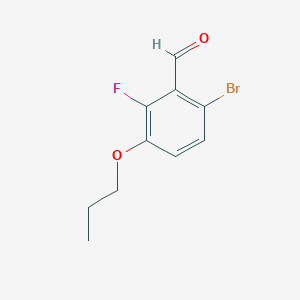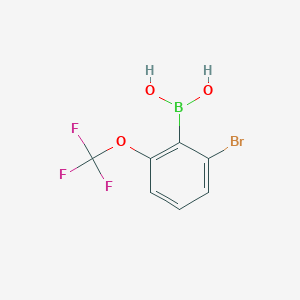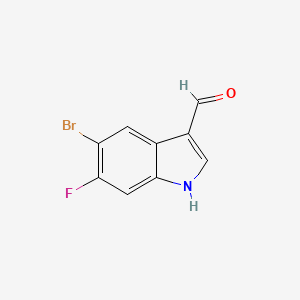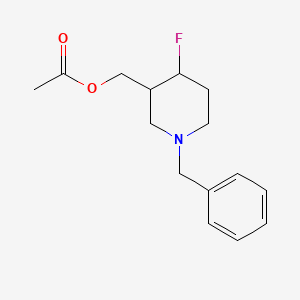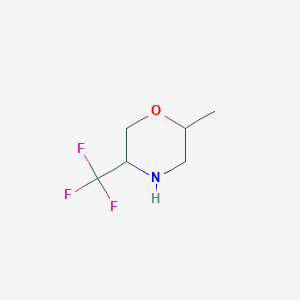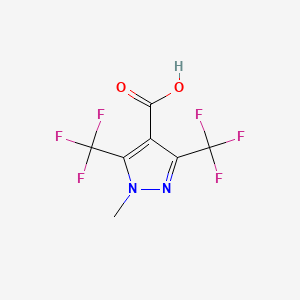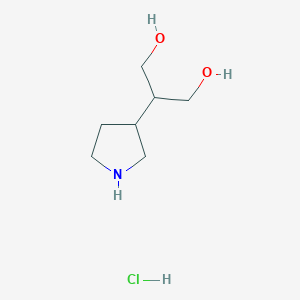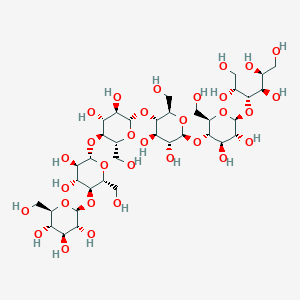![molecular formula C12H11ClF3N3O B1377663 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1351659-00-1](/img/structure/B1377663.png)
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride
Vue d'ensemble
Description
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C12H11ClF3N3O and a molecular weight of 305.68 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For example, the synthesis of trifluoromethylpyridines, which share a similar trifluoromethylphenyl group, involves the use of fluorinated organic chemicals . Another example is the synthesis of azetidine derivatives, which involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the structure can be confirmed by X-ray diffraction . Additionally, the structure can be characterized by IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex. For instance, the reactions of trifluoromethylpyridines involve the unique physicochemical properties of the fluorine atom . Another example is the reactions of azetidine derivatives, which involve the Suzuki–Miyaura cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 305.68 g/mol . Other properties such as boiling point, solubility, and stability are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Characterization
Efficient Scale-Up Synthesis
A significant application is the efficient scale-up synthesis of compounds like BMS-520, demonstrating the utility of 1,2,4-oxadiazole derivatives in the synthesis of potent and selective receptor agonists (Hou et al., 2016).
Synthesis as Antibacterial and Antifungal Agents
The compound has been used in synthesizing azetidinones with antibacterial and antifungal properties, highlighting its role in creating new antimicrobial agents (Giri et al., 1988).
Biological Activities
Antimicrobial Activity
Novel azetidinones derived from 1,2,4-oxadiazole compounds have shown promising antimicrobial activities, underscoring their potential in treating bacterial and fungal infections (Mohite & Bhaskar, 2011).
Potential Anticancer Agents
Research has identified 1,2,4-oxadiazole derivatives as potential apoptosis inducers and anticancer agents, suggesting a significant role in cancer therapy (Zhang et al., 2005).
Synthesis for Various Medical Applications
Development of Novel Antimicrobial Agents
The synthesis of quinoline-oxadiazole–based azetidinone derivatives, showcasing their application in creating new antimicrobial agents (Dodiya et al., 2012).
Antiprotozoal and Anticancer Activities
Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been synthesized, showing potential in antiprotozoal and anticancer applications (Maftei et al., 2016).
Toxicity Assessment and Tumor Inhibition
Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives have been conducted for toxicity assessment, tumor inhibition, and other biological actions, demonstrating their broad potential in medical research (Faheem, 2018).
Orientations Futures
The future directions for research on 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride or similar compounds could involve the development of novel applications. For instance, many novel applications of trifluoromethylpyridines are expected to be discovered in the future . Additionally, the development of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates could be a promising avenue for future research .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties
Mode of Action
It’s worth noting that compounds with similar structures, such as azetidines and oxetanes, have been synthesized through aza-michael addition with nh-heterocycles . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with similar structures have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with heterocyclic amines through aza-Michael addition, forming functionalized azetidines . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in aza-Michael addition reactions, which are essential for its biochemical activity . These interactions can result in changes in gene expression and modulation of cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in aza-Michael addition reactions is a key aspect of its metabolic activity . These interactions can lead to changes in the levels of specific metabolites and alterations in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its activity and interactions with other biomolecules.
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O.ClH/c13-12(14,15)9-3-1-2-7(4-9)10-17-11(19-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGUKQUJNSEMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


